1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)-

Description

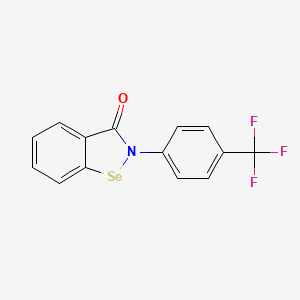

1,2-Benzisoselenazol-3(2H)-one derivatives are organoselenium compounds characterized by a fused benzene ring and a selenium-containing heterocycle. The compound 2-(4-(trifluoromethyl)phenyl)-1,2-benzisoselenazol-3(2H)-one features a trifluoromethyl (-CF₃) substituent at the para position of the phenyl ring. This modification enhances lipophilicity and metabolic stability compared to simpler analogs like ebselen (2-phenyl derivative), making it a candidate for therapeutic applications requiring improved bioavailability .

Properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]-1,2-benzoselenazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NOSe/c15-14(16,17)9-5-7-10(8-6-9)18-13(19)11-3-1-2-4-12(11)20-18/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPJPLIQFUNNNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NOSe | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60231333 | |

| Record name | 1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81744-13-0 | |

| Record name | 1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081744130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

This method employs CuI, 1,10-phenanthroline (phen), KSeCN, and N-substituted ortho-halobenzamides. The 4-(trifluoromethyl)phenyl group is introduced via the amine precursor 4-(trifluoromethyl)aniline , which is converted to N-(4-(trifluoromethyl)phenyl)-2-iodobenzamide (1 ) (Figure 1A).

Mechanistic Pathway

Procedure and Optimization

- Conditions :

- Substrate: N-(4-(trifluoromethyl)phenyl)-2-iodobenzamide (1 , 1.0 equiv)

- Reagents: CuI (20 mol%), phen (20 mol%), KSeCN (1.2 equiv), Cs₂CO₃ (2.5 equiv)

- Solvent: DMSO or CH₃CN

- Temperature: 100°C (thermal) or 25°C (photoinduced)

- Yield : 82–89% under thermal conditions; 31–44% under photoinduced conditions.

Advantages and Limitations

- Advantages : Scalable, ligand-dependent selectivity.

- Limitations : Photoinduced method requires specialized equipment; lower yields in non-polar solvents.

Lithium Diselenide-Mediated Cyclization

One-Step Synthesis from o-Iodobenzamides

This method uses N-(4-(trifluoromethyl)phenyl)-2-iodobenzamide (1 ) and lithium diselenide (Li₂Se₂) in anhydrous THF.

Key Steps

- Lithiation : Li₂Se₂ reacts with 1 to form a selenol intermediate.

- Cyclization : Intramolecular nucleophilic attack yields the benzisoselenazolone core.

Experimental Data

Comparative Analysis

- Purity : >99% (HPLC).

- Scalability : Suitable for gram-scale synthesis.

2-(Chloroseleno)benzoyl Chloride Route

Amide Coupling and Cyclization

This approach involves coupling 4-(trifluoromethyl)aniline with 2-(chloroseleno)benzoyl chloride (2 ) (Figure 1B).

Synthesis Protocol

- Amide Formation :

- 2 (1.0 equiv) reacts with 4-(trifluoromethyl)aniline in CH₂Cl₂ with Et₃N.

- Intermediate: N-(4-(trifluoromethyl)phenyl)-2-(chloroseleno)benzamide (3 ).

- Cyclization :

- 3 undergoes intramolecular Se–N bond formation in MeOH with NaBH₄ reduction, followed by air oxidation.

Yield and Characterization

Alternative Methods: Selenium Powder and Copper Catalysis

Adaptation from Ebselen Synthesis

A patent-derived method uses Se powder, CuBr, and N-(4-(trifluoromethyl)phenyl)-2-bromobenzamide in DMF.

Procedure

Challenges

- Byproducts : Diselenides (e.g., 2,2′-diselenobis derivatives) require careful purification.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Cu/KSeCN (Thermal) | 82–89 | 1–2 h | High efficiency | Requires high temperatures |

| Li₂Se₂ | 89–98 | 12 h | Excellent purity | Sensitive to moisture |

| Chloroseleno Benzoyl | 46–67 | 24 h | Mild conditions | Low yield |

| Se Powder/CuBr | 65–72 | 8 h | Cost-effective | Byproduct formation |

Mechanistic Insights and Optimization

Role of the Trifluoromethyl Group

The electron-withdrawing CF₃ group deactivates the aromatic ring, necessitating elevated temperatures or strong nucleophiles (e.g., Li₂Se₂) for efficient cyclization.

Solvent Effects

- Polar Aprotic Solvents (DMSO, DMF): Enhance Cu-mediated reactions by stabilizing intermediates.

- THF : Preferred for Li₂Se₂ due to its ability to dissolve selenide species.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:

Oxidation: The selenium atom in the compound can be oxidized to form selenoxides.

Reduction: The compound can be reduced to form selenides.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Selenoxides and selenones.

Reduction: Selenides.

Substitution: Compounds with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)- has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its antioxidant and anti-inflammatory properties.

Medicine: Potential therapeutic agent for diseases involving oxidative stress and inflammation.

Industry: Used in the development of new materials with enhanced chemical stability and biological activity.

Mechanism of Action

The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)- involves its ability to mimic the activity of glutathione peroxidase, an enzyme that reduces hydrogen peroxide and organic hydroperoxides. This compound interacts with various molecular targets, including reactive oxygen species (ROS) and inflammatory mediators, thereby exerting its antioxidant and anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogs in the 1,2-Benzisoselenazol-3(2H)-one Family

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Trifluoromethyl (-CF₃) vs.

- Trifluoromethyl vs. Carboxy (-COOH): While -COOH improves water solubility, -CF₃ may balance lipophilicity for membrane penetration without sacrificing stability, as seen in other fluorinated pharmaceuticals .

- Mitochondrial Targeting: Unlike the target compound, MitoPeroxidase incorporates a triphenylphosphonium group for mitochondrial delivery, a strategy that could be adapted to enhance the trifluoromethyl derivative’s efficacy in oxidative stress models .

Comparison with 1,2-Benzisothiazol-3(2H)-one Derivatives

Table 2: Selenium vs. Sulfur Analogs

Key Differences:

- Redox Activity: Selenium derivatives exhibit stronger glutathione peroxidase (GPx)-like activity due to Se’s redox versatility, whereas sulfur analogs lack this property .

- Antimicrobial Spectrum: Benzisothiazolones show broader Gram-negative bacterial inhibition (e.g., E. coli), while benzisoselenazolones are more potent against fungi (e.g., Candida) .

- Toxicity: Selenium compounds generally have higher acute toxicity than sulfur analogs, though derivatives like the 4-carboxy and dimethylamino variants show improved safety profiles .

Biological Activity

1,2-Benzisoselenazol-3(2H)-one, 2-(4-(trifluoromethyl)phenyl)-, commonly referred to as a derivative of benzisoselenazol, has garnered attention in pharmacological research due to its diverse biological activities. This compound is part of a broader class of organoselenium compounds that exhibit various therapeutic potentials, including antibacterial, anti-inflammatory, and anticancer properties.

- Chemical Formula : C14H8F3NOSe

- Molecular Weight : 342.19 g/mol

- CAS Number : 81744-13-0

Antibacterial Activity

Research indicates that derivatives of benzisoselenazol, including this compound, demonstrate significant antibacterial properties. Notably, it has been identified as a potent inhibitor of urease enzymes from pathogenic bacteria such as Helicobacter pylori and Sporosarcina pasteurii. The most active form displayed inhibition constants (Ki) of 2.11 nM and 226 nM against these enzymes respectively, marking it as one of the most effective low-molecular-weight urease inhibitors reported to date .

Anti-inflammatory Properties

The compound has shown promising results in preclinical models for its anti-inflammatory effects. In studies involving rats, it was found to inhibit edema formation significantly. The following table summarizes the edema inhibition results:

| Dose (mg/kg) | Inhibitory Effect (%) |

|---|---|

| 0.1 | -1 |

| 1.0 | -57 |

| 10 | -40 |

This indicates a dose-dependent response where higher doses lead to greater inhibition of inflammation .

Anticancer Activity

In addition to its antibacterial and anti-inflammatory effects, 1,2-benzisoselenazol-3(2H)-one has been investigated for its antiproliferative activity. In animal models with induced tumors, the compound demonstrated a reduction in tumor weight:

| Dose (mg/kg) | Decrease in Granuloma Weight (%) |

|---|---|

| 0.1 | -22 |

| 1 | -21 |

| 10 | -20 |

These findings suggest its potential utility in cancer therapy .

The biological activities of this compound are attributed to its ability to modulate various biochemical pathways. Its role as a urease inhibitor disrupts the nitrogen metabolism in bacteria, leading to their growth inhibition. Furthermore, its anti-inflammatory effects may involve the suppression of pro-inflammatory cytokines and modulation of immune responses.

Case Studies

In a notable study involving the treatment of rats with induced arthritis, the compound exhibited significant efficacy:

| Treatment Day | Inhibitory Effect (%) |

|---|---|

| Day 7 | -22 |

| Day 14 | -10 |

| Day 17 | -13 |

These results indicate that the compound not only reduces symptoms but may also influence disease progression in chronic inflammatory conditions .

Toxicity Profile

The safety profile of this compound has also been assessed through toxicity studies:

| Species | Dose (mg/kg) | Lethality (%) |

|---|---|---|

| Rats | 4,600 | 0 |

| Mice | >2,150 | 0 |

The high doses administered did not result in lethality for either species, suggesting a favorable safety margin for further development .

Q & A

Q. What are the key considerations for optimizing the synthesis of 1,2-benzisoselenazol-3(2H)-one derivatives?

Methodological Answer: Synthetic optimization requires balancing reaction conditions (e.g., solvent polarity, temperature) with the stability of the selenazole ring. For example, highlights the unintended formation of by-products during sulfonamide synthesis in similar benzisothiazolones, emphasizing the need to control stoichiometry and reaction time . Chromatographic purification (e.g., flash column chromatography) is critical for isolating the target compound, as impurities can skew biological activity assessments .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: X-ray crystallography is the gold standard for confirming bond lengths and angles, as demonstrated in for a benzisothiazolone derivative, where S–N and S–C bond distances were validated against literature values . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) should be used to verify molecular connectivity and purity.

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer: Begin with cell-based assays targeting pathways relevant to the compound’s hypothesized activity (e.g., antiviral or antimicrobial). notes that benzisothiazolones were tested for anti-HIV-1 activity using wild-type and mutant viral strains, with cytotoxicity assessed via MTT assays . Dose-response curves and IC₅₀ calculations are essential for quantifying potency.

Q. How should researchers address discrepancies in purity measurements between HPLC and elemental analysis?

Methodological Answer: Discrepancies often arise from residual solvents or non-volatile impurities. Cross-validate using multiple techniques: HPLC for organic impurities, ICP-MS for heavy metals, and Karl Fischer titration for water content. underscores the importance of purity thresholds (>95%) for reliable biological data .

Q. What solvent systems are recommended for solubility studies of this compound?

Methodological Answer: Use a tiered approach: start with polar aprotic solvents (DMSO, DMF) for stock solutions, then test aqueous solubility via co-solvents (e.g., PEG-400). suggests factorial design to systematically evaluate solvent effects on stability and solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s therapeutic index?

Methodological Answer: Modify substituents at the 2-(4-(trifluoromethyl)phenyl) position while monitoring changes in bioactivity and cytotoxicity. found that bisphenylsulfonyl derivatives of benzisothiazolones exhibited lower cytotoxicity than monosubstituted analogs, highlighting the role of steric and electronic effects . Pair computational docking (e.g., AutoDock Vina) with in vitro validation to prioritize analogs.

Q. What statistical approaches resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer: Apply multivariate analysis to identify confounding variables (e.g., metabolic stability, protein binding). recommends revisiting prior literature to contextualize discrepancies, such as unexpected by-products altering pharmacokinetics . Bayesian meta-analysis can integrate historical data with new findings to refine hypotheses.

Q. How do solvent polarity and temperature influence the compound’s degradation pathways?

Methodological Answer: Use accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) with UPLC-MS to track degradation products. advocates factorial design to isolate factors like pH and ionic strength . For mechanistic insights, employ DFT calculations to predict hydrolytic or oxidative cleavage sites.

Q. What computational models predict the compound’s interaction with selenoprotein targets?

Methodological Answer: Leverage molecular dynamics (MD) simulations to study binding kinetics with selenocysteine-active sites. highlights AI-driven tools like COMSOL Multiphysics for simulating reaction dynamics and optimizing synthetic pathways . Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Q. How can isotopic labeling (e.g., ⁷⁷Se) enhance mechanistic studies of its redox activity?

Methodological Answer: Incorporate ⁷⁷Se NMR to track selenium-centered redox transitions, as selenium’s nuclear spin (I = 1/2) provides sharp signals. discusses AI-assisted isotopic tracing in smart laboratories for real-time monitoring of reaction intermediates . Pair with EPR spectroscopy to detect radical species formed during redox cycles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.